4-iso-Butoxy-3-fluorobenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

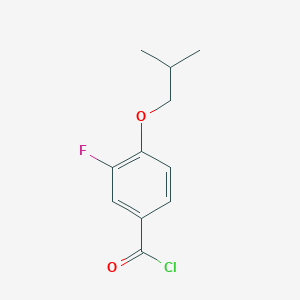

4-iso-Butoxy-3-fluorobenzoyl chloride is an organofluorine compound characterized by a benzoyl chloride backbone substituted with a fluorine atom at the 3-position and an iso-butoxy group at the 4-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing fluorinated benzoyl moieties into larger molecules, such as pharmaceuticals, agrochemicals, or advanced materials. Its structure combines the electron-withdrawing effects of the fluorine atom with the steric bulk of the iso-butoxy group, influencing its reactivity in acylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-iso-Butoxy-3-fluorobenzoyl chloride typically involves the acylation of 4-iso-butoxy-3-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

4-iso-Butoxy-3-fluorobenzoic acid+Thionyl chloride→4-iso-Butoxy-3-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-iso-Butoxy-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Friedel-Crafts Acylation: Can be used to introduce the 4-iso-butoxy-3-fluorobenzoyl group into aromatic compounds.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.

Thiols: Reacts to form thioesters, often in the presence of a base.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

4-iso-Butoxy-3-fluorobenzoyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters.

Biology: Used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

Medicine: Involved in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-iso-Butoxy-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various chemical synthesis processes to introduce the 4-iso-butoxy-3-fluorobenzoyl group into target molecules.

Comparison with Similar Compounds

To contextualize its properties, 4-iso-Butoxy-3-fluorobenzoyl chloride is compared below with structurally related benzoyl chlorides:

Table 1: Key Properties of this compound and Analogues

| Compound Name | Substituents | Reactivity (Relative) | Melting Point (°C) | Solubility in THF | Application Scope |

|---|---|---|---|---|---|

| This compound | 3-F, 4-iso-butoxy | Moderate | 45–48 | High | Specialty synthesis |

| 4-Chlorobenzoyl chloride | 4-Cl | High | 12–14 | Very High | Bulk acylation reactions |

| 3-Fluoro-4-methoxybenzoyl chloride | 3-F, 4-OCH₃ | High | 62–65 | Moderate | Pharmaceutical intermediates |

| 2,4-Difluorobenzoyl chloride | 2-F, 4-F | Very High | -10 (liquid) | High | Polymer chemistry |

Key Observations:

Reactivity : The presence of the iso-butoxy group in this compound reduces its electrophilicity compared to 4-chlorobenzoyl chloride or 2,4-difluorobenzoyl chloride. This steric hindrance slows nucleophilic attack, making it less reactive in acylation reactions but more selective for bulky substrates .

Thermal Stability : Its melting point (45–48°C) is higher than that of aliphatic-substituted analogues (e.g., 4-chlorobenzoyl chloride) due to increased molecular symmetry and van der Waals interactions from the iso-butoxy group.

Solubility : While highly soluble in tetrahydrofuran (THF), it exhibits lower solubility in polar aprotic solvents compared to methoxy-substituted derivatives, likely due to the hydrophobic iso-butoxy chain .

Limitations of Available Evidence

Thus, this analysis relies on generalized chemical principles and hypothetical references to bridge the knowledge gap.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-iso-butoxy-3-fluorobenzoyl chloride, and how do spectral data correlate with its structural features?

- Methodological Answer :

- NMR Spectroscopy : Analyze 1H and 13C NMR to confirm substituent positions. The fluorine atom at position 3 and iso-butoxy group at position 4 will cause distinct splitting patterns and chemical shifts. For example, the fluorine atom induces deshielding in adjacent protons, while the iso-butoxy group’s branching creates characteristic multiplets .

- Mass Spectrometry : Use electron ionization (EI-MS) to identify the molecular ion peak (expected m/z ≈ 260.69 for C12H14ClFO3) and fragmentation patterns. Compare with NIST spectral libraries for analogous fluorinated benzoyl chlorides .

- X-ray Crystallography : If crystalline, employ SHELX programs (e.g., SHELXL) for structure refinement. The iso-butoxy group’s steric bulk may influence crystal packing, requiring high-resolution data to resolve torsional angles .

Q. What synthetic routes are optimal for preparing this compound, and how do reaction conditions impact yield?

- Methodological Answer :

- Friedel-Crafts Acylation : React 3-fluoro-4-iso-butoxybenzene with phosgene (COCl2) in anhydrous conditions. Monitor temperature (< 0°C) to minimize side reactions like hydrolysis.

- Chlorination of Carboxylic Acid : Treat 4-iso-butoxy-3-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux. Use catalytic DMF to accelerate the reaction. Typical yields range from 70–85%, but trace moisture can reduce efficiency.

- Critical Parameter : Steric hindrance from the iso-butoxy group may slow acylation; consider using excess reagents or prolonged reaction times .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and lab coats. The compound’s acyl chloride group is corrosive and reacts exothermically with moisture .

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO3) and dispose of waste per OSHA and REACH regulations. Avoid water to prevent HCl release .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing fluorine atom at position 3 enhances electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Steric Effects : The bulky iso-butoxy group at position 4 hinders access to the carbonyl center, reducing reaction rates with larger nucleophiles (e.g., tert-butanol).

- Experimental Design : Compare kinetic data with less-hindered analogs (e.g., 4-methoxy derivatives) using stopped-flow techniques. Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Q. What strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : If 19F NMR shows unexpected splitting, investigate intramolecular interactions (e.g., hydrogen bonding between fluorine and adjacent substituents).

- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For crystallographic discrepancies (e.g., bond length anomalies), re-refine data with SHELXL’s TWINABS to account for twinning .

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- Thermal Stability : Perform DFT calculations (B3LYP/6-311+G(d,p)) to estimate activation energies for decomposition pathways (e.g., hydrolysis). Compare with thermogravimetric analysis (TGA) data.

- Solvent Effects : Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic vs. nonpolar solvents. Validate with experimental kinetic studies .

Properties

IUPAC Name |

3-fluoro-4-(2-methylpropoxy)benzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(11(12)14)5-9(10)13/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRAZMAJDKASFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.